Ethyl 3-ethylpent-2-enoate
Overview
Description
Ethyl 3-ethylpent-2-enoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Interaction and Bonding Characteristics
Ethyl 3-ethylpent-2-enoate exhibits unique interaction and bonding characteristics. For example, related compounds such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate rare N⋯π and O⋯π interactions, forming zigzag double-ribbons or double-columns in their molecular structure. This highlights its potential for applications in molecular engineering and crystallography where such interactions are significant (Zhang, Wu, & Zhang, 2011).
Synthesis and Structural Analysis
This compound and its derivatives are synthesized through various chemical reactions, such as Ru-mediated coupling and Pd(II)-catalyzed three-component coupling. These processes are significant for the production of highly substituted molecules, including unnatural α-amino esters, which have potential applications in medicinal chemistry and organic synthesis (Seino et al., 2017; Hopkins & Malinakova, 2007).
Molecular Conformation and Reactivity
Studies have explored the molecular conformation and reactivity of compounds related to this compound. For instance, ethyl 2-trans-cinnamoylacetoacetate shows specific enol tautomerism and weak hydrogen bonds in its crystal structure, which could be relevant in the study of molecular conformations and reactions in organic chemistry (Arrieta & Mostad, 2001).
Industrial and Synthetic Applications
This compound's related compounds are used in various industrial and synthetic applications. For instance, its derivatives are used as precursors in the synthesis of enynes and enediynes, which are important in the development of pharmaceuticals and agrochemicals (Myers et al., 1989).
Potential in Pharmacology and Drug Design
Though excluded from focusing on drug use and dosage, it's noteworthy that related compounds of this compound have been explored for potential applications in pharmacology and drug design. For example, derivatives like ethyl 2-oxo-4-arylbut-3-enoate have been studied for their enantioselective hydrogenation, which is a crucial step in the synthesis of chiral drugs (Meng, Zhu, & Zhang, 2008).
Mechanism of Action
The mechanism of action of Ethyl 3-ethylpent-2-enoate is not clearly defined as it may depend on its application. For instance, in the fragrance industry, the mechanism of action would be related to its interaction with olfactory receptors.
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-ethylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULZRAVBXKKDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502228 | |
Record name | Ethyl 3-ethylpent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15249-93-1 | |
Record name | Ethyl 3-ethylpent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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